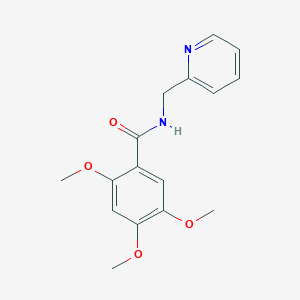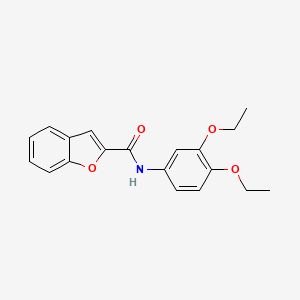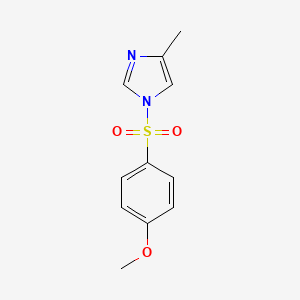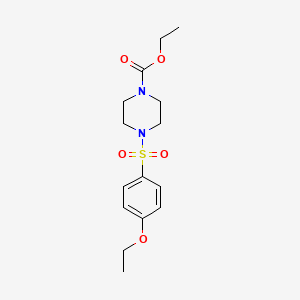![molecular formula C17H14FN3O2 B5711467 2-(4-cyanophenoxy)-N'-[(E)-(2-fluorophenyl)methylidene]propanehydrazide](/img/structure/B5711467.png)
2-(4-cyanophenoxy)-N'-[(E)-(2-fluorophenyl)methylidene]propanehydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-cyanophenoxy)-N’-[(E)-(2-fluorophenyl)methylidene]propanehydrazide is a complex organic compound with potential applications in various scientific fields. This compound features a cyanophenoxy group and a fluorophenylmethylidene group, making it a subject of interest for researchers in chemistry, biology, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-cyanophenoxy)-N’-[(E)-(2-fluorophenyl)methylidene]propanehydrazide typically involves multiple steps. One common method starts with the preparation of 2-(4-cyanophenoxy)propanehydrazide, which is then reacted with 2-fluorobenzaldehyde under specific conditions to form the final product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving advanced techniques like continuous flow synthesis and automated reaction monitoring to ensure consistency and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-cyanophenoxy)-N’-[(E)-(2-fluorophenyl)methylidene]propanehydrazide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions might result in the replacement of functional groups with new substituents.
Wissenschaftliche Forschungsanwendungen
2-(4-cyanophenoxy)-N’-[(E)-(2-fluorophenyl)methylidene]propanehydrazide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound may be investigated for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research may focus on its potential therapeutic applications, such as drug development.
Industry: It could be used in the development of new materials, including polymers and coatings
Wirkmechanismus
The mechanism of action of 2-(4-cyanophenoxy)-N’-[(E)-(2-fluorophenyl)methylidene]propanehydrazide involves its interaction with specific molecular targets. The cyanophenoxy and fluorophenylmethylidene groups may interact with enzymes or receptors, leading to changes in cellular pathways. These interactions can result in various biological effects, depending on the specific target and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(4-cyanophenoxy)propanehydrazide: This compound is structurally similar but lacks the fluorophenylmethylidene group.
3-fluoro-4-cyanophenoxy derivatives: These compounds share the cyanophenoxy group but differ in the position and type of substituents
Uniqueness
2-(4-cyanophenoxy)-N’-[(E)-(2-fluorophenyl)methylidene]propanehydrazide is unique due to the presence of both the cyanophenoxy and fluorophenylmethylidene groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Eigenschaften
IUPAC Name |
2-(4-cyanophenoxy)-N-[(E)-(2-fluorophenyl)methylideneamino]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN3O2/c1-12(23-15-8-6-13(10-19)7-9-15)17(22)21-20-11-14-4-2-3-5-16(14)18/h2-9,11-12H,1H3,(H,21,22)/b20-11+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKFAYIOCMBOUJN-RGVLZGJSSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NN=CC1=CC=CC=C1F)OC2=CC=C(C=C2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)N/N=C/C1=CC=CC=C1F)OC2=CC=C(C=C2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(3-ETHYL-5-METHYL-4-ISOXAZOLYL){4-[(4-METHYLPHENYL)SULFONYL]PIPERAZINO}METHANONE](/img/structure/B5711391.png)

![methyl 3-({[(2,4-dimethoxyphenyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5711409.png)
![1-[2-(2-chlorophenoxy)ethyl]pyrrolidine](/img/structure/B5711413.png)



![N'-(1-bicyclo[2.2.1]hept-2-ylethylidene)-1H-indole-3-carbohydrazide](/img/structure/B5711453.png)

![2-[2-(5,6-dimethyl-1H-benzimidazol-1-yl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5711483.png)
![(3Z)-3-[2-(furan-2-yl)-2-oxoethylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B5711488.png)



